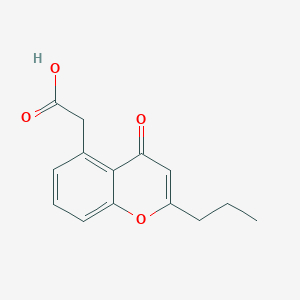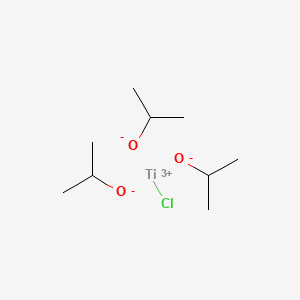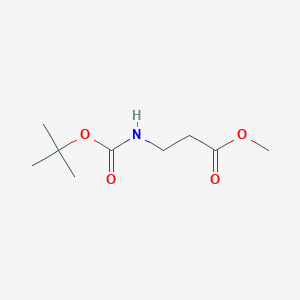
Disodium carbamoyl phosphate
Overview
Description
Disodium carbamoyl phosphate, also known as Carbamyl Phosphate Disodium Salt, is an important reagent in organic synthesis . It has the ability to activate carboxylic acids and convert them to their corresponding mixed anhydrides . It is used in the synthesis of cyclic peptides and macrocycles by activating carboxylic acids and facilitating cyclization reactions .
Molecular Structure Analysis
The molecular formula of this compound is CH2NNa2O5P . It has a molecular weight of 184.98 g/mol . The IUPAC name for this compound is disodium;carbamoyl phosphate .Chemical Reactions Analysis
Carbamoyl phosphate is involved in various chemical reactions. It is the first high-energy building block that intervenes in the in vivo synthesis of the uracil ring of UMP . It is also involved in the synthesis of cyclic peptides and macrocycles by activating carboxylic acids and facilitating cyclization reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 184.98 g/mol . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 184.94659773 g/mol . The topological polar surface area of the compound is 116 Ų .Scientific Research Applications
1. Pharmaceutical Applications
Disodium carbamoyl phosphate is used in pharmaceutical applications, notably in the development of sustained-release systems. For instance, in a study by Wang, Yang, Chung, and Chen (2002), polymeric microspheres loaded with betamethasone disodium phosphate were created to design a sustained-release system. The study involved optimizing conditions for the high-performance liquid chromatography (HPLC) determination of betamethasone disodium phosphate in these systems (Wang, Yang, Chung, & Chen, 2002).
2. Food Science and Technology
In the field of food science, disodium phosphate is used for extracting pectin from agricultural residues, such as sweet potato. Zhang and Mu (2011) utilized disodium phosphate solution for extracting pectin and adopted response surface methodology to optimize the extraction process. The study revealed that various factors, including solution pH and extraction temperature, significantly affected the pectin yield (Zhang & Mu, 2011).
3. Ophthalmological Research
Disodium phosphate is utilized in ophthalmology for intraocular penetration and systemic absorption studies. A study by Weijtens et al. (2002) investigated the concentrations of dexamethasone, a corticosteroid, in various parts of the eye after topical application of dexamethasone disodium phosphate. The research provided insights into the drug's penetration and systemic uptake (Weijtens et al., 2002).
4. Spectroscopic Characterization
Disodium hydrogen orthophosphate, a related compound, has been studied for its spectral properties. Trivedi et al. (2015) investigated the impact of biofield treatment on the spectral properties of disodium hydrogen orthophosphate using techniques like Fourier transform infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. This research contributes to understanding how external factors can alter the spectral properties of such compounds (Trivedi et al., 2015).
5. Biochemical and Genetic Research
This compound plays a role in biochemical and genetic research. Ng et al. (2015) investigated the effects of mutations in the CAD gene, which affects carbamoyl-phosphate synthetase activity. The study highlighted the gene's role in pyrimidine biosynthesis and its implications in human disease (Ng et al., 2015).
Mechanism of Action
Target of Action
Disodium carbamoyl phosphate (DCP) primarily targets the Carbonic Anhydrase IV (CA-IV) . CA-IV is known to stimulate the sodium/bicarbonate transporter activity of SLC4A4, which plays a crucial role in pH homeostasis . It is essential for acid overload removal from the retina and retina epithelium, and acid release in the choriocapillaris in the choroid .
Mode of Action
DCP is an important reagent in organic synthesis due to its ability to activate carboxylic acids and convert them to their corresponding mixed anhydrides . It interacts with its targets by activating carboxylic acids, which facilitates cyclization reactions .
Biochemical Pathways
In all organisms, carbamoyl phosphate (CP), the active form of DCP, is a precursor common to the synthesis of arginine and pyrimidines . In Escherichia coli and most other Gram-negative bacteria, CP is produced by a single enzyme, carbamoyl phosphate synthase (CPSase), encoded by the carAB operon . This high-energy substance is coordinated by metabolic controls for the needs of both pathways .
Pharmacokinetics
It’s known that all reaction intermediates in the production of cp are extremely reactive and unstable . They are protected by tunneling through a long internal channel .
Result of Action
The activation of carboxylic acids by DCP leads to the formation of their corresponding mixed anhydrides . This is used in the synthesis of cyclic peptides and macrocycles .
Action Environment
The action of DCP is influenced by environmental factors. For instance, CP is a thermally labile molecule, easily decomposed into phosphate and cyanate, or phosphate and carbamate depending on the pH of the solution . Biological systems have developed several mechanisms including channeling between enzymes, increased affinity of CP to enzymes, and keeping CP in a specific conformation to protect this unstable molecule .
Future Directions
Future research should aim to evaluate the role of carbamoylating agents in aspartate carbamoylation, which is the following reaction in the orotate pathway . Additionally, energy-rich inorganic molecules such as trimetaphosphate or phosphoramidates could be explored for their suitability as sources of carbamoyl phosphate .
properties
IUPAC Name |
disodium;carbamoyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4NO5P.2Na/c2-1(3)7-8(4,5)6;;/h(H2,2,3)(H2,4,5,6);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRCKSSPGJOTEE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)OP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2NNa2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72461-86-0 | |
| Record name | Disodium carbamoyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072461860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium carbamoyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-cyclopropylethyl)[(1R)-1-phenylethyl]amine](/img/structure/B1365175.png)
![3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1365176.png)
![4-Azaspiro[2.5]octan-5-one](/img/structure/B1365178.png)
![5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1365179.png)









![1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1365204.png)